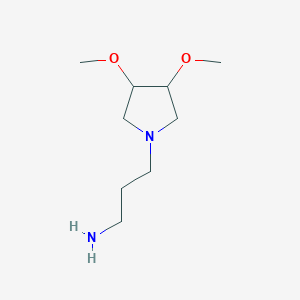

3-(3,4-Dimethoxypyrrolidin-1-yl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The 3-(3,4-dimethoxypyrrolidin-1-yl)propanal molecule, a similar compound, contains a total of 30 bonds. There are 13 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 five-membered ring, 1 aldehyde (aliphatic), 1 tertiary amine (aliphatic), 2 ethers (aliphatic), and 1 Pyrrolidine .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Key Intermediates : T. Fleck et al. (2003) described the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary use. This process involved asymmetric Michael addition and stereoselective alkylation steps (Fleck et al., 2003).

Molecular Structure Analysis : Ç. Tarimci et al. (2003) investigated the crystal structure of 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine, which possesses analgesic activity. They found that the molecule deviated from planar configuration (Tarimci et al., 2003).

Medicinal Chemistry and Pharmacology

- Structure-Activity Relationship in Cancer Treatment : J. Mun et al. (2012) explored the structure-activity relationships of arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide. They found specific structural motifs that could be chemically modified to improve pharmacological properties for cancer therapy (Mun et al., 2012).

Biochemical Applications

- DNA Cleavage Studies : M. Babu et al. (2017) synthesized Ni(II) and Zn(II) complexes from bidentate isomeric pyridyl tetrazole ligands, including N,N-dimethyl-3-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)propan-1-amine. These complexes displayed significant nuclease activity in the presence of H2O2 (Babu et al., 2017).

Material Science

- Polymer Modification : H. M. Aly et al. (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines. This resulted in amine-treated polymers with higher thermal stability and significant biological activities, potentially useful in medical applications (Aly et al., 2015).

Catalysis

- Catalytic Applications : S. Ge et al. (2009) studied Scandium, Yttrium, and Lanthanum complexes with N-(2-Pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligands, demonstrating their use in catalytic linear dimerization of phenylacetylenes (Ge et al., 2009).

Propriétés

IUPAC Name |

3-(3,4-dimethoxypyrrolidin-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-12-8-6-11(5-3-4-10)7-9(8)13-2/h8-9H,3-7,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLJFLFPFPPSHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1OC)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R)-2-[(4-methoxyphenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474440.png)

![(1R,2R)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474441.png)

![(1S,2S)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474446.png)

![(1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474448.png)

![(1S,2S)-2-[(4-methylpyrimidin-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474452.png)

![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474453.png)

![(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474454.png)

![(1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474455.png)

![(1R,2R)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474456.png)

![Ethyl 5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B1474461.png)

![Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B1474463.png)